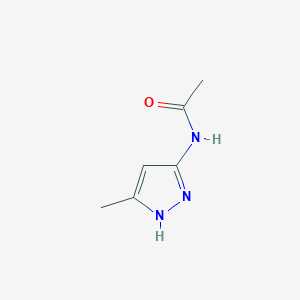

N-(5-methyl-1H-pyrazol-3-yl)acetamide

Vue d'ensemble

Description

N-(5-methyl-1H-pyrazol-3-yl)acetamide (NMPAA) is a compound with a wide range of applications in scientific research. It is a pyrazole-based molecule with a molecular weight of 153.17 g/mol and a melting point of 185-188°C. NMPAA is a white crystalline solid that is soluble in methanol and ethanol and insoluble in water. It has been studied for its potential uses in the fields of biochemistry and physiology, as well as its applications in laboratory experiments.

Applications De Recherche Scientifique

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators

This compound has been characterized as part of a series of acetamide ethers that act as GIRK channel activators, which are important in regulating neuronal activity and could have therapeutic implications .

Androgen Receptor (AR) Antagonists

N-(5-methyl-1H-pyrazol-3-yl)acetamide derivatives have been evaluated for their potential as AR antagonists, which is a significant target for the treatment of prostate cancer .

Anti-Proliferative Activity

Studies have shown that derivatives of this compound exhibit anti-proliferative activity in various cancer cell lines, including LNCaP and PC-3, indicating its potential use in cancer research .

Nitrification Inhibition

The compound has been described as a nitrification inhibitor, which can be beneficial in agricultural research to control the conversion of ammonium into nitrate by microbes in the soil .

Synthesis Strategies

The pyrazole nucleus, part of this compound’s structure, is synthesized using various strategies which are crucial in medicinal chemistry for creating compounds with desired biological activities .

Pharmacophore in Medicinal Chemistry

Pyrazole derivatives, including N-(5-methyl-1H-pyrazol-3-yl)acetamide, serve as pharmacophores in various therapeutic divisions due to their wide spectrum of biological properties .

Mécanisme D'action

Target of Action

The primary target of N-(5-methyl-1H-pyrazol-3-yl)acetamide is the Calcium/calmodulin-dependent protein kinase type 1D . This kinase plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction pathways .

Mode of Action

The interaction results in changes in the kinase’s activity, which subsequently affects the downstream signaling pathways .

Biochemical Pathways

Given its target, it is likely to impact pathways regulated by the calcium/calmodulin-dependent protein kinase type 1d . These could include pathways involved in cell cycle regulation, apoptosis, and signal transduction .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion is currently unavailable . Therefore, the impact of these properties on the bioavailability of N-(5-methyl-1H-pyrazol-3-yl)acetamide is unclear .

Result of Action

Given its target, it is likely to affect processes regulated by the calcium/calmodulin-dependent protein kinase type 1d, such as cell cycle regulation, apoptosis, and signal transduction .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .

Propriétés

IUPAC Name |

N-(5-methyl-1H-pyrazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-3-6(9-8-4)7-5(2)10/h3H,1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFRABHJXNJTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

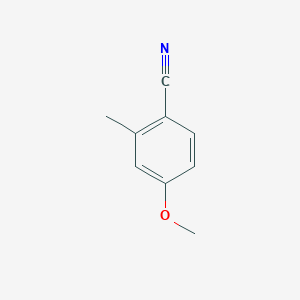

CC1=CC(=NN1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80412965 | |

| Record name | N-(5-methyl-1H-pyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1H-pyrazol-3-yl)acetamide | |

CAS RN |

83725-05-7 | |

| Record name | N-(5-methyl-1H-pyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1588039.png)